In Vivo Blood‑Glucose Lowering: Head‑to‑Head Comparison with the Free‑Acid Analog and Tolbutamide in Diabetic Rats
Ethyl 4-[(3‑methyl‑1,2‑oxazole‑5‑carbonyl)amino]benzoate (Example 2) was directly compared with its free‑acid counterpart N‑(p‑carboxyphenyl)‑3‑methylisoxazole‑5‑carboxamide (Example 1) and the standard sulfonylurea tolbutamide in an alloxan‑induced diabetic rat model [1]. At an oral dose of 25 mg/kg, Example 2 reduced blood glucose to 60.6 % of the initial level at 6 hours post‑administration, whereas Example 1 achieved a 47.4 % reduction at the same time point. In intact, fasted, glucose‑primed rats, Example 2 lowered blood glucose to 60.6 % of control at 5 hours, compared with 63.8 % for Example 1 and 68.2 % for tolbutamide (all at 25 mg/kg p.o.) [1]. This demonstrates that the ethyl ester prodrug form (Example 2) sustains a longer hypoglycemic effect in the diabetic model compared with the free acid, while showing comparable efficacy to tolbutamide in normoglycemic animals.
| Evidence Dimension | Blood glucose reduction (% of initial) at 6 h post-dose in alloxan diabetic rats |
|---|---|
| Target Compound Data | Ethyl ester (Example 2): 60.6% of initial blood glucose at 6 h (25 mg/kg p.o.) |
| Comparator Or Baseline | Free acid (Example 1): 47.4% of initial at 6 h; Tolbutamide: not directly reported at 6 h in this model |
| Quantified Difference | Free acid reduces glucose by 52.6% vs. 39.4% for ethyl ester (a 13.2 percentage-point difference in reduction) at 6 h |
| Conditions | Alloxan-induced diabetic Sprague-Dawley rats, 25 mg/kg oral dose, blood glucose measured by Momose's method |
Why This Matters
The ethyl ester form provides a distinct pharmacodynamic profile from the free acid, sustaining longer glucose lowering in a diabetic model, which is critical for researchers selecting a compound for in vivo metabolic studies.
- [1] Kyorin Pharmaceutical Co., Ltd. (1977). Isoxazole derivatives. U.S. Patent No. 4,026,902. Washington, DC: U.S. Patent and Trademark Office. (See Tables 1 and 2, Examples 1 and 2.) View Source
